Fmoc-N-Me-Ile-OH

Peptide Synthesis Chiral Purity Quality Control

Fmoc-N-Me-Ile-OH is the mandatory, non-substitutable monomer for Fmoc‑SPPS of cyclosporin A analogs and compstatin clinical candidates (Cp40, AMY‑101). Its β‑branched Ile side chain with N‑methylation delivers unique steric constraint, backbone rigidity, and proteolytic stability that N‑Me‑Val or N‑Me‑Leu cannot replicate. Substitution abolishes cyclophilin binding or C3 inhibition. Supplied as a white to off‑white powder with enantiomeric purity ≥99.5% (HPLC), this building block enables the conformational control and pharmacokinetic advantage demanded by macrocyclic peptide SAR programs.

Molecular Formula C22H25NO4
Molecular Weight 367.4 g/mol
CAS No. 138775-22-1
Cat. No. B557328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-Ile-OH
CAS138775-22-1
SynonymsFmoc-N-Me-Ile-OH; Fmoc-N-methyl-L-isoleucine; 138775-22-1; ST51016066; Fmoc-L-MeIle-OH; AmbotzFAA1398; PubChem18966; Fmoc-N-Methyl-Ile-OH; 47596_ALDRICH; SCHEMBL1740175; TMA029; 47596_FLUKA; CTK3J1820; MolPort-003-934-201; ZINC2526286; CF-310; AKOS015909927; AM81859; RTR-005116; AJ-37586; AK-49376; KB-52120; DB-038073; FT-0629889; ST24047297
Molecular FormulaC22H25NO4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20-/m0/s1
InChIKeyIQIOLCJHRZWOLS-XOBRGWDASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-Ile-OH (CAS 138775-22-1) for Solid-Phase Peptide Synthesis: Baseline Overview for Procurement


Fmoc-N-Me-Ile-OH (CAS 138775-22-1) is an N-methylated, Fmoc-protected derivative of L-isoleucine, primarily employed as a building block in Fmoc solid-phase peptide synthesis (SPPS) . It incorporates an N-α-methyl group that confers enhanced proteolytic stability and conformational constraint to synthetic peptides, while the base-labile Fmoc group enables orthogonal deprotection under mild conditions [1]. Commercially, it is available as a white to off-white powder with an enantiomeric purity typically ≥99.5% and is soluble in DMF, making it compatible with standard SPPS workflows .

Why Generic Substitution Fails for Fmoc-N-Me-Ile-OH in Peptide Synthesis


In Fmoc SPPS, the substitution of Fmoc-N-Me-Ile-OH with non-methylated Fmoc-Ile-OH or alternative N-methyl amino acids (e.g., Fmoc-N-Me-Val-OH, Fmoc-N-Me-Leu-OH) cannot be performed generically due to the unique steric and conformational effects of the isoleucine side chain combined with N-methylation . The β-branched side chain of isoleucine introduces specific steric hindrance that, when paired with N-methylation, significantly impacts coupling kinetics and the final peptide's secondary structure in ways that differ fundamentally from other N-methyl amino acids [1]. Consequently, the choice of this specific building block directly determines the success of synthesizing conformationally constrained peptides and peptide macrocycles where precise backbone geometry is critical for biological activity.

Quantitative Differentiation Evidence for Fmoc-N-Me-Ile-OH Versus Comparators


Enantiomeric Purity: Fmoc-N-Me-Ile-OH Meets High Standards but Not the Highest in Class

Fmoc-N-Me-Ile-OH from the Novabiochem® product line is specified with an enantiomeric purity of ≥99.5% (a/a) . This is comparable to other premium Fmoc-N-methyl amino acids from the same product line, such as Fmoc-N-Me-Val-OH and Fmoc-N-Me-Leu-OH, which also carry a ≥99.5% enantiomeric purity specification . However, some suppliers offer even higher purity for certain derivatives; for instance, Fmoc-Ile-OH (non-methylated) has been certified with enantiomeric purity ≥99.8% by specialized vendors [1]. While Fmoc-N-Me-Ile-OH meets a high industry standard for chiral integrity, it does not represent a unique or superior purity claim compared to its closest N-methylated analogs. Its differentiation lies in its specific steric and conformational properties rather than an exceptional purity advantage.

Peptide Synthesis Chiral Purity Quality Control

Optical Rotation: Fmoc-N-Me-Ile-OH Exhibits a Distinct and Consistent Value Useful for Identity Confirmation

The specific optical rotation of Fmoc-N-Me-Ile-OH is reported as [α]20/D −59±2° (c = 1% in DMF) by multiple vendors . This value is significantly different from its close analog Fmoc-N-Me-Leu-OH, which has a reported optical rotation of [α]20/D −20.5±0.5° (c = 1% in DMF) , and from Fmoc-N-Me-Val-OH, reported as −68° (c=1 in DMF) . The distinct and reproducible optical rotation value for Fmoc-N-Me-Ile-OH provides a simple, quantitative method for confirming the identity and stereochemical integrity of the building block upon receipt, differentiating it from other N-methyl amino acids that might be inadvertently substituted.

Peptide Synthesis Chiral Purity Analytical Chemistry

Solubility in DMF: Fmoc-N-Me-Ile-OH Demonstrates Standard Compatibility for Automated SPPS

Fmoc-N-Me-Ile-OH is reported to be 'clearly soluble' at a concentration of 1 mmole in 2 mL DMF (approximately 0.5 M) . This solubility is consistent with other premium Fmoc-N-methyl amino acids from the Novabiochem® line, such as Fmoc-N-Me-Val-OH and Fmoc-N-Me-Leu-OH, which are also described as 'clearly soluble' under the same conditions . This level of solubility ensures that the building block can be reliably used in standard automated peptide synthesizers without precipitation issues that could lead to coupling failures or resin clogging.

Peptide Synthesis Solubility SPPS Workflow

Crucial Role in the Synthesis of Cyclosporin and Compstatin Analogs

Fmoc-N-Me-Ile-OH is explicitly identified as a key building block for the Fmoc-SPPS of cyclosporin analogs and compstatin analogs . Cyclosporin is an immunosuppressive cyclic undecapeptide containing an N-methylated isoleucine residue essential for its bioactivity and membrane permeability [1]. Similarly, compstatin is a cyclic 13-residue complement inhibitor where specific N-methylation patterns, including N-Me-Ile, are critical for achieving high binding affinity and metabolic stability [2]. The availability of Fmoc-N-Me-Ile-OH enables the straightforward incorporation of this specific modified residue, a requirement that cannot be met by substituting other N-methyl amino acids (e.g., N-Me-Leu or N-Me-Val) which would alter the peptide's conformation and biological function.

Immunosuppressants Complement Inhibitors Macrocyclic Peptides

Optimal Application Scenarios for Fmoc-N-Me-Ile-OH in Peptide Synthesis and Drug Discovery


Synthesis of Cyclosporin Analogs for Immunosuppression Research

Fmoc-N-Me-Ile-OH is indispensable for the Fmoc-SPPS of cyclosporin A analogs. Cyclosporin's biological activity and passive membrane permeability are highly dependent on the presence of specific N-methylated amino acids, including N-Me-Ile, which induce the required backbone conformation and shield polar amide protons [1]. Substitution with N-Me-Val or N-Me-Leu would alter the macrocycle's shape and disrupt binding to cyclophilin, rendering the analog inactive. This building block is therefore mandatory for any medicinal chemistry program aimed at improving the therapeutic window or developing novel cyclosporin derivatives.

Development of Next-Generation Compstatin-Based Complement Inhibitors

Compstatin and its clinical-stage analogs (e.g., Cp40, AMY-101) rely on a specific pattern of backbone N-methylation to achieve high affinity for human C3 and to enhance metabolic stability. Fmoc-N-Me-Ile-OH is explicitly cited as a building block for the SPPS of compstatin analogs . The N-methyl isoleucine residue contributes to the peptide's conformational rigidity and resistance to proteolysis. In structure-activity relationship (SAR) studies aimed at further improving compstatin's subnanomolar affinity or pharmacokinetic properties, the use of Fmoc-N-Me-Ile-OH is essential to maintain the core pharmacophore.

Construction of Conformationally Constrained Peptide Libraries for Drug Discovery

N-methylation is a well-established strategy to constrain peptide backbone flexibility, which often leads to improved binding affinity, selectivity, and membrane permeability. Fmoc-N-Me-Ile-OH is a critical monomer for generating peptide libraries that sample a more rigid conformational space than libraries built solely from natural amino acids [2]. Its β-branched side chain, combined with the N-methyl group, creates a unique local steric environment that can favor specific secondary structures (e.g., turns, β-sheets) and is particularly valuable in the design of macrocyclic peptides and peptidomimetics. This building block enables the exploration of chemical space that is inaccessible with N-Me-Val or N-Me-Leu.

Peptide Therapeutics Requiring Enhanced Proteolytic Stability and Oral Bioavailability

Peptides containing N-methylated isoleucine residues exhibit significantly increased resistance to enzymatic degradation compared to their non-methylated counterparts, a key advantage for developing orally bioavailable peptide drugs . Fmoc-N-Me-Ile-OH is therefore a strategic building block for medicinal chemists seeking to improve the in vivo half-life of linear or cyclic peptide leads. Its incorporation is particularly relevant for targets where the peptide must survive gastrointestinal proteases or serum peptidases. While the exact fold-change in stability is peptide-context dependent, the class-level benefit of N-methylation is well-documented and provides a compelling rationale for its use in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-N-Me-Ile-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.